molecular formula C15H24N2O2 B057786 Matridin-15-one, 5-hydroxy- CAS No. 3411-37-8

Matridin-15-one, 5-hydroxy-

カタログ番号: B057786
CAS番号: 3411-37-8
分子量: 264.36 g/mol
InChIキー: VQYBAEAOOJBSTR-HKTMVNTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Soporanol is a naturally occurring quinolizidine alkaloid, primarily isolated from the plant Sophora alopecuroides L., that presents a multifaceted profile for biomedical research. Its principal research value lies in its potent anti-inflammatory activity, which is primarily mediated through the inhibition of the NF-κB signaling pathway. This action leads to the downregulation of key pro-inflammatory cytokines, such as TNF-α and IL-6, making it a compelling compound for investigating inflammatory and autoimmune disease models. Beyond immunology, Sophoranol has demonstrated significant anti-tumor properties in preclinical studies, showing an ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Furthermore, it exhibits broad-spectrum antimicrobial and antiviral activity, providing a valuable tool for infectious disease research. Its well-characterized structure and diverse biological effects make Sophoranol an excellent candidate for researchers exploring novel therapeutic mechanisms in inflammation, oncology, and microbiology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

3411-37-8

分子式

C15H24N2O2

分子量

264.36 g/mol

IUPAC名

(9R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11?,12?,14?,15-/m1/s1

InChIキー

VQYBAEAOOJBSTR-HKTMVNTCSA-N

異性体SMILES

C1CC2C3CCCN4C3[C@@](CCC4)(CN2C(=O)C1)O

正規SMILES

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O

同義語

5-Hydroxy-matridin-15-one;  Sophoranol;  (+)-5α-Hydroxymatrine;  (+)-Sophoranol;  [7aR-(7aα,13aβ,13bα,13cα)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3’,2’,1’-ij][1,6]naphthyridin-10-one

製品の起源

United States

Foundational & Exploratory

Bioavailability and pharmacokinetics of Sophocarpine in vivo

[3]

Tissue Distribution & Excretion

  • Blood-Brain Barrier (BBB): Sophocarpine is detectable in brain tissue, confirming its ability to penetrate the BBB.[1][2] This supports its potential neuroprotective applications (e.g., in ischemia models).

  • Organ Accumulation: Highest concentrations are typically found in the kidney (consistent with renal excretion) and liver , followed by the gastrointestinal tract and lungs.[1][2]

  • Excretion: The renal clearance fraction (

    
    ) indicates that dosage adjustments may be necessary in subjects with renal impairment, although hepatic clearance remains the dominant pathway.
    

Bioanalytical Methodologies (LC-MS/MS)

Reliable quantification in plasma is prerequisite for any PK study. The following protocol outlines a validated LC-MS/MS workflow [3, 4].

Table 2: Recommended Bioanalytical Conditions
ComponentSpecification
Instrument UPLC-MS/MS (e.g., Waters Acquity, AB Sciex QTRAP)
Column C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution)
Internal Standard Matrine or Duvelisib (structural analogs preferred)
Ionization ESI Positive Mode (

m/z 247.2)
LLOQ Typically 0.5 - 5.0 ng/mL
Recovery > 85% (Protein Precipitation with Acetonitrile)
Experimental Workflow
  • Sample Prep: Mix 50 µL Rat Plasma + 150 µL Acetonitrile (containing IS).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Injection: Inject 2-5 µL of supernatant into UPLC.

  • Detection: Monitor MRM transitions (Specific m/z parent -> daughter ions).

References

  • Liu, Z. Q., & Huang, S. L. (1988). Pharmacokinetics of sophocarpine in rats. (Cited in Review 1.1).

  • Li, H., et al. (2010). Pharmacokinetic properties of sophocarpine and sophoridine in rabbits.

  • Weng, Z., et al. (2022). Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method.

  • Wu, Y. J., et al. (2005). A sensitive and specific HPLC-MS method for the determination of sophoridine, sophocarpine and matrine in rabbit plasma.

  • Zhang, Y., et al. (2019).[1] In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes.

  • Wei, S., et al. (2024).[4] A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine.

Recent literature reviews on Matridin-15-one 5-hydroxy- derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Matridin-15-one 5-hydroxy- derivatives , specifically focusing on Sophoranol (5


-hydroxymatrine)  and its analogs. This guide synthesizes recent literature (2018–2025) to assist researchers in drug development and pharmacological evaluation.

From Metabolic Scaffold to Therapeutic Candidate

Executive Summary & Chemical Context

Matridin-15-one is the IUPAC systematic name for the core skeleton of Matrine , a quinolizidine alkaloid primarily isolated from Sophora flavescens (Kushen). While extensive medicinal chemistry has focused on the D-ring (C-13/C-14 positions) for anticancer potency, the 5-hydroxy- derivatives (functionalized at the B/C ring bridgehead) represent a distinct subclass often associated with metabolic stability, reduced neurotoxicity, and specific antiviral/anti-inflammatory profiles.

The primary compound in this class is Sophoranol (5


-hydroxymatrine). Unlike C-14 derivatives which are often synthetic Michael addition products, 5-hydroxy derivatives are typically naturally occurring metabolites or biotransformation products, serving as critical biomarkers for matrine pharmacokinetics and as scaffolds for polarity-modulated analogs.
Chemical Architecture & SAR Landscape
2.1 The 5-Hydroxy Bridgehead Modification

The introduction of a hydroxyl group at the C-5 position (bridgehead carbon) fundamentally alters the physicochemical properties of the matrine skeleton.

  • Structure: Matrine (

    
    ) 
    
    
    
    Sophoranol (
    
    
    ).
  • Stereochemistry: The hydroxyl group is typically in the

    
    -orientation (5
    
    
    
    -hydroxymatrine).
  • Electronic Effect: The electron-withdrawing hydroxyl group at the bridgehead decreases the basicity of the N-1 atom through inductive effects, potentially altering receptor binding affinity compared to the parent matrine.

CompoundSubstitution (C-5)LogP (Approx)Primary ActivityKey Feature
Matrine -H1.6Anticancer, AntiviralHigh CNS permeability (Neurotoxicity risk)
Sophoranol -OH0.8Anti-inflammatory, Anti-HBVReduced CNS penetration; Phase I Metabolite
5-Hydroxysophocarpine -OH (with

)
0.6AntiviralConjugated diene system + polar bridgehead
2.2 Structure-Activity Relationship (SAR) Insights

Recent literature reviews (2020–2024) highlight the following SAR trends for 5-position modifications:

  • Reduced Neurotoxicity: The increased polarity of 5-hydroxy derivatives limits Blood-Brain Barrier (BBB) penetration relative to matrine, reducing the seizure liability often seen with high-dose matrine therapy.

  • Metabolic Stability: Sophoranol is a stable oxidation product. Further oxidation is difficult, making it a "metabolic endpoint" scaffold for designing drugs with predictable pharmacokinetics.

  • Potency Trade-off: While often less potent than C-14 derivatives in direct cytotoxicity (anticancer), 5-hydroxy derivatives retain significant anti-inflammatory (NF-

    
    B inhibition)  and anti-HBV  activity.
    
Mechanism of Action: Signaling Pathways

The therapeutic efficacy of 5-hydroxy derivatives is mediated primarily through the modulation of inflammatory cytokines and viral replication machinery.

3.1 Anti-Inflammatory Pathway (NF-

B/MAPK)

Sophoranol acts by blocking the phosphorylation of I


B

, thereby preventing the nuclear translocation of NF-

B. This suppresses the transcription of pro-inflammatory cytokines (TNF-

, IL-6).

G LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Sophoranol Sophoranol (5-OH-Matrine) Sophoranol->IKK Inhibits DNA Pro-inflammatory Genes (TNF-α, IL-6) NFkB_Nuc->DNA Transcription

Figure 1: Mechanism of Sophoranol-mediated inhibition of the NF-


B signaling pathway.
Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the evaluation of 5-hydroxy matrine derivatives.

4.1 Protocol: Isolation of Sophoranol from Sophora flavescens

Rationale: Chemical synthesis of bridgehead hydroxyls is challenging. Isolation or biotransformation is the preferred sourcing method.

Reagents: Sophora flavescens root powder, Ethanol (95%), Chloroform, Silica gel (200-300 mesh), Acetone.

  • Extraction: Reflux 1 kg of root powder with 95% Ethanol (3

    
     2L) for 2 hours each. Combine filtrates and evaporate to dryness.
    
  • Acid-Base Partition: Suspend residue in 0.5% HCl. Filter. Basify filtrate with

    
     to pH 9-10.
    
  • Solvent Extraction: Extract the basic aqueous phase with Chloroform (

    
    ) 3 times. Dry organic layer over 
    
    
    
    and concentrate.
  • Chromatography: Load the crude alkaloid fraction onto a Silica gel column.

    • Gradient Elution: Start with

      
      :MeOH (100:1) 
      
      
      
      (20:1).
    • Observation: Matrine elutes first. Sophoranol (more polar) elutes in fractions with higher methanol content (approx 10:1 to 5:1).

  • Crystallization: Recrystallize Sophoranol fractions from Acetone to yield colorless needles (m.p. ~104°C).

  • Validation: Confirm structure via

    
    -NMR (Signal at 
    
    
    
    ~90-95 ppm for C-5 hemiaminal/hydroxyl carbon).
4.2 Protocol: In Vitro Anti-HBV Assay (HepG2.2.15)

Rationale: This assay quantifies the ability of the derivative to inhibit Hepatitis B Virus replication, a key therapeutic target for matrine derivatives.

Cell Line: HepG2.2.15 (stably transfected with HBV genome).

  • Seeding: Plate HepG2.2.15 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with Sophoranol (or derivative) at serial dilutions (e.g., 0.1, 1.0, 10, 100

    
    M). Include 3TC (Lamivudine)  as a positive control.
    
  • Incubation: Incubate for 9 days, refreshing media containing the drug every 3 days.

  • Analysis (Supernatant): Collect culture supernatant on Day 9.

    • HBsAg & HBeAg: Measure using ELISA kits.

    • HBV DNA: Extract DNA and quantify via Real-Time PCR.

  • Cytotoxicity Check: Perform MTT or CCK-8 assay on the cell monolayer to ensure viral inhibition is not due to cell death (Calculate Selectivity Index:

    
    ).
    
Synthesis & Biotransformation Workflow

While total synthesis is rare, semi-synthesis and biotransformation are the primary routes to 5-hydroxy derivatives.

Synthesis cluster_Bio Biotransformation (Phase I) cluster_Chem Chemical Oxidation Matrine Matrine (Precursor) CYP Liver Microsomes (CYP3A4) Matrine->CYP Microbe Microbial Fermentation (e.g., Aspergillus) Matrine->Microbe Oxidation Electrochemical Oxidation Matrine->Oxidation Low Yield Sophoranol Sophoranol (5-OH-Matrine) CYP->Sophoranol Microbe->Sophoranol High Specificity Oxidation->Sophoranol Derivatives 5-OR Derivatives (Ethers/Esters) Sophoranol->Derivatives Alkylation/Acylation

Figure 2: Production pathways for Sophoranol and its derivatives. Biotransformation is currently the most efficient route for C-5 hydroxylation.

References
  • Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. Expert Opinion on Drug Discovery. (2025). Link

  • Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules. (2023). Link

  • Matrine-Family Alkaloids: Versatile Precursors for Bioactive Modifications. Medicinal Chemistry. (2020). Link

  • Structurally Diverse Matrine-Based Alkaloids with Anti-inflammatory Effects. Journal of Natural Products. (2022). Link

  • Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex (Comparative Analysis with Matrine Carriers). Pharmaceutics. (2023). Link

Methodological & Application

Application Notes and Protocols: Preparation of Matridin-15-one 5-hydroxy- (Sophocarpine) Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Precise Stock Solution Preparation

Matridin-15-one 5-hydroxy-, commonly known as Sophocarpine, is a tetracyclic quinolizidine alkaloid derived from the plant Sophora alopecuroides.[1] This compound, along with its related alkaloids like matrine and oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] In cell culture-based research, the reliability and reproducibility of experimental outcomes are fundamentally dependent on the precise and consistent preparation of test compounds.[4] This guide provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of Sophocarpine stock solutions, ensuring the integrity of your cellular experiments.

The transition from a powdered compound to a biologically active solution is a critical juncture in experimental design. Improperly prepared stock solutions can introduce significant variability, leading to erroneous data and hindering scientific progress.[5] This protocol is therefore designed not merely as a series of steps, but as a self-validating system, incorporating quality control checkpoints and explaining the scientific rationale behind each procedural choice.

I. Compound Specifications and Solubility Characteristics

Before embarking on the preparation of a stock solution, it is imperative to understand the fundamental physicochemical properties of Sophocarpine.

Table 1: Key Specifications of Matridin-15-one 5-hydroxy- (Sophocarpine)

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂O[6][7]
Molecular Weight246.35 g/mol [6][7]
Purity>98% recommended[8]
AppearanceWhite to off-white crystalline powder[9]

The choice of an appropriate solvent is paramount for creating a stable, concentrated stock solution. The solubility of Sophocarpine has been empirically determined in several common laboratory solvents.

Table 2: Solubility of Sophocarpine in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLAnhydrous DMSO is recommended to avoid moisture contamination which can reduce solubility.[6]
Ethanol49 mg/mLA viable alternative to DMSO.[6]
Water6 mg/mLLimited solubility, not recommended for high-concentration stock solutions.[6]

Based on its high solubility, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Sophocarpine.[6][8]

II. Protocol: Preparation of a 10 mg/mL Sophocarpine Stock Solution in DMSO

This protocol details the preparation of a 10 mg/mL stock solution, a concentration commonly cited in the literature and suitable for a wide range of cell culture applications.[8]

Materials:

  • Matridin-15-one 5-hydroxy- (Sophocarpine) powder (>98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile, low-protein binding syringe filters (0.22 µm pore size)[10][11]

  • Sterile syringes (1 mL or 3 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

  • Aseptic Technique is Paramount: All procedures should be conducted within a certified Class II biological safety cabinet to maintain sterility and prevent contamination of the stock solution and cell cultures.[5]

  • Weighing the Compound:

    • Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of Sophocarpine powder directly into the tube. For a 1 mL final volume of a 10 mg/mL stock, weigh 10 mg of the compound.

    • Rationale: Using an amber or foil-wrapped tube protects the light-sensitive compound from degradation.[12]

  • Solvent Addition and Dissolution:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Sophocarpine powder. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Cap the tube securely and vortex at medium speed until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Expert Tip: If dissolution is slow, gentle warming of the solution to 37°C for a few minutes can aid in solubilization.[12]

  • Sterile Filtration:

    • Using a sterile syringe, draw up the Sophocarpine-DMSO solution.

    • Attach a sterile 0.22 µm syringe filter to the syringe.[10][11]

    • Dispense the solution through the filter into a new, sterile, amber microcentrifuge tube.

    • Causality: This step is critical for removing any potential microbial contaminants that may have been introduced during the weighing and dissolution process, ensuring the sterility of the final stock solution.[10]

  • Aliquoting for Storage:

    • Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise the integrity of the stock solution over time.[13]

  • Labeling and Documentation:

    • Clearly label each aliquot with the compound name ("Sophocarpine"), concentration (10 mg/mL), solvent (DMSO), date of preparation, and your initials.

    • Maintain a detailed record of the stock solution preparation in your laboratory notebook, including the lot number of the compound and reagents used.

III. Storage and Stability

The long-term stability of your Sophocarpine stock solution is crucial for the reproducibility of your experiments.[14]

Table 3: Recommended Storage Conditions for Sophocarpine Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 1 yearOptimal for long-term storage.[6]
-20°CUp to 1 monthSuitable for short-term storage.[6]

Key Storage Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: As emphasized, aliquoting is the most effective strategy to preserve the stability of the stock solution.[13]

  • Protection from Light: Store aliquots in the dark to prevent photodegradation.[12]

  • Moisture Prevention: Ensure that the aliquot tubes are tightly sealed to prevent the hygroscopic DMSO from absorbing moisture from the air, which can lead to compound precipitation.[6]

IV. Quality Control: A Self-Validating System

Ensuring the quality of your stock solution is an ongoing process, not a one-time event.[15]

Initial Quality Control:

  • Visual Inspection: After preparation, visually inspect the stock solution for any signs of precipitation or cloudiness. A high-quality stock solution should be a clear, homogenous liquid.

  • Sterility Check: Before its first use, you can optionally incubate a small volume of the stock solution in sterile culture medium for 24-48 hours and observe for any signs of microbial growth.

Ongoing Quality Control:

  • Post-Thaw Assessment: Each time an aliquot is thawed for use, visually inspect it for any signs of precipitation. If precipitate is observed, gently warm the tube to 37°C and vortex to attempt redissolution. If the precipitate does not dissolve, the aliquot should be discarded.

  • Functional Validation: The ultimate test of your stock solution's quality is its consistent performance in your biological assays. Any unexpected or inconsistent results should prompt a re-evaluation of the stock solution's integrity.

V. Application in Cell Culture

When using the Sophocarpine stock solution in your cell culture experiments, the following considerations are crucial:

  • Preparation of Working Solutions: Thaw a single-use aliquot of the stock solution at room temperature or in a 37°C water bath. Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. Mix thoroughly by gently pipetting or inverting the tube before adding to your cells.

  • Solvent Control: It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with Sophocarpine. This allows you to distinguish the effects of the compound from any potential effects of the solvent.[12]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[12]

VI. Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key workflows and a potential signaling pathway influenced by Sophocarpine.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Sophocarpine Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for Experiment dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for Sophocarpine Stock Solution Preparation and Use.

G cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK Activates Sophocarpine Sophocarpine IκBα IκBα Sophocarpine->IκBα Inhibits Phosphorylation IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades, releasing NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->ProInflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB pathway by Sophocarpine.

VII. Conclusion

The meticulous preparation of high-quality stock solutions is a cornerstone of reproducible and reliable cell-based research. By adhering to the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can confidently utilize Matridin-15-one 5-hydroxy- (Sophocarpine) in their investigations into its diverse and promising pharmacological effects.

References

  • Choosing the Right Cell Culture Reagents for Your Experiments - MBL International. (2024, August 9). Retrieved from [Link]

  • Anti-proliferative and apoptotic action of sophocarpine in human prostate cancer cell lines. (2016, October 10). Retrieved from [Link]

  • Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. (2025, March 28). Retrieved from [Link]

  • Quality Control: The Neglected Side Of Cell Culture - Kosheeka. (2020, February 29). Retrieved from [Link]

  • Volume Guidelines for Sterile Filtration - Membrane Solutions. (n.d.). Retrieved from [Link]

  • Key Quality Control Measures for High-Quality Cell Culture in Cell Banks - Cytion. (n.d.). Retrieved from [Link]

  • Essential Quality Control Considerations for Cell Culture - ABS Bio. (2025, August 29). Retrieved from [Link]

  • The Ultimate Guide to 0.22um and 0.45um Filters - GenFollower. (2025, January 17). Retrieved from [Link]

  • A guide to sterile filtration solutions for critical applications - Atlas Copco Greece. (2024, September 20). Retrieved from [Link]

  • Application Note: How to Facilitate Filtration of Small Volumes for HPLC and UHPLC Sample Prep. (n.d.). Retrieved from [Link]

  • A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC. (n.d.). Retrieved from [Link]

  • Stability Storage Conditions In Pharma Industry - GMP Insiders. (2024, November 24). Retrieved from [Link]

  • Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method - PMC. (n.d.). Retrieved from [Link]

  • Reagents and Materials: Protocol: - MMPC.org. (2013, April 3). Retrieved from [Link]

  • Quality of medicines questions and answers: Part 2. (2026, January 28). Retrieved from [Link]

  • (PDF) Alkaloids from Sophora alopecuroides growing in Azerbaijan. 1. Sophocarpine. (2025, August 7). Retrieved from [Link]

  • Sophocarpine | RayBiotech. (n.d.). Retrieved from [Link]

  • Total Alkaloids of Sophora alopecuroides Inhibit Growth and Induce Apoptosis in Human Cervical Tumor HeLa Cells In vitro - Pharmacognosy Magazine. (2016, May 11). Retrieved from [Link]

  • Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and at Ambient Temperature for Up to One Year - ResearchGate. (2014, March 12). Retrieved from [Link]

  • Determination of Antioxidant, Cytotoxicity, and Acetylcholinesterase Inhibitory Activities of Alkaloids Isolated from Sophora flavescens Ait. Grown in Dak Nong, Vietnam - MDPI. (2022, November 10). Retrieved from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved from [Link]

  • Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. (2012, February 15). Retrieved from [Link]

  • Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC. (n.d.). Retrieved from [Link]

  • Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved from [Link]

  • Matrine | C15H24N2O | CID 91466 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC. (2022, February 24). Retrieved from [Link]

  • Mitragynine - Wikipedia. (n.d.). Retrieved from [Link]

  • Kratom: What Clinicians Need to Know - New York State Department of Health. (2025, December 15). Retrieved from [Link]

  • 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects | ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Matrine (Matridin-15-one) and its Putative Metabolite, 5-Hydroxy-Matrine, in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the simultaneous quantification of Matrine (also known as Matridin-15-one) and its putative hydroxylated metabolite, 5-hydroxy-matridin-15-one, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation extraction procedure, achieving high recovery and minimizing matrix effects. Chromatographic separation is accomplished on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in drug development and clinical research.

Introduction

Matrine (C₁₅H₂₄N₂O), a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] As matrine and its derivatives progress through the drug development pipeline, a robust and reliable bioanalytical method for their quantification in biological matrices is imperative for accurate pharmacokinetic (PK) and toxicokinetic (TK) evaluations.[4][5]

The metabolism of matrine is a critical aspect of its pharmacological profile. While various metabolites have been identified, hydroxylation represents a common metabolic pathway for alkaloids.[6][7] This application note focuses on the quantification of both the parent compound, matrine, and a key putative metabolite, 5-hydroxy-matridin-15-one (5-hydroxy-matrine). The development of a sensitive and specific LC-MS/MS method is essential for understanding the complete disposition of the drug.[3]

This guide provides a detailed protocol, from sample preparation to data analysis, grounded in established bioanalytical method validation principles as outlined by the FDA and EMA.[6][8][9] The causality behind experimental choices is explained to provide researchers with a framework for adapting this method to their specific needs.

Experimental

Materials and Reagents
  • Analytes: Matrine (≥98% purity), 5-hydroxy-matridin-15-one (custom synthesis or as available)

  • Internal Standard (IS): Deuterated Matrine (Matrine-d3) or a suitable structural analog such as Testosterone or Phenacetin. A stable isotope-labeled (SIL) internal standard like Matrine-d3 is highly recommended to compensate for matrix effects and variability during sample processing.[10][11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium acetate (LC-MS grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Matrine, 5-hydroxy-matrine, and the Internal Standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the CC and QC working solutions into drug-free human plasma (typically at a 1:20 v/v ratio) to obtain final concentrations spanning the desired analytical range.

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Supernatant Transfer s4->s5 lc LC Separation (C18 Column) s5->lc Injection ms MS/MS Detection (ESI+, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve (Linear Regression) dp1->dp2 dp3 Concentration Calculation dp2->dp3 pk_tk PK/TK Analysis dp3->pk_tk report Report Generation dp3->report

Caption: Workflow for Plasma Sample Analysis.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[12][13] Acetonitrile is a highly efficient precipitating agent for this purpose.[14][15]

Protocol:

  • Aliquot 100 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Matrine-d3 at 100 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.[13]

  • Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Matrine and 5-hydroxy-matrine.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like matrine alkaloids. The gradient elution with an acidified mobile phase ensures good peak shape and efficient ionization in positive ESI mode.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas (CUR) 30 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
Collision Gas (CAD) Medium

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Matrine 249.2148.1 (Quantifier)8035
249.2134.1 (Qualifier)8040
5-hydroxy-matrine 265.2148.1 (Quantifier)8538
265.2164.1 (Qualifier)8542
Matrine-d3 (IS) 252.2151.1 (Quantifier)8035

Rationale: The MRM transition for Matrine (249.2 -> 148.1) is well-documented and corresponds to a characteristic fragmentation of the quinolizidine skeleton.[16][17] For 5-hydroxy-matrine, the precursor ion is shifted by +16 amu due to the addition of an oxygen atom. The fragmentation is predicted to also yield the stable fragment at m/z 148.1, similar to the parent compound, representing the core ring structure. A secondary fragment at m/z 164.1, corresponding to the hydroxylated portion, can serve as a qualifier. These transitions must be empirically optimized.

Method Validation

The bioanalytical method should be validated according to the latest regulatory guidelines (e.g., ICH M10).[6][9] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analytes and IS.

  • Calibration Curve and Linearity: A calibration curve with at least eight non-zero standards should be prepared. The curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Extraction recovery should be consistent across the concentration range. The matrix effect is evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analytes or IS.

  • Stability: The stability of the analytes in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Alternative Sample Preparation Strategies

While protein precipitation is efficient, for applications requiring lower detection limits or dealing with complex matrices, alternative extraction techniques can be considered.

extraction cluster_lse Supported Liquid Extraction (SLE) cluster_spe Mixed-Mode Solid-Phase Extraction (SPE) lse1 Load Aqueous Sample onto Sorbent lse2 Analyte Partitioning into Immiscible Organic Solvent lse1->lse2 lse3 Elution & Evaporation lse2->lse3 lc_ms LC-MS/MS Analysis lse3->lc_ms spe1 Condition & Equilibrate Cartridge spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute Analytes spe3->spe4 spe4->lc_ms

Caption: Advanced Sample Preparation Options.

  • Supported Liquid Extraction (SLE): Offers a more automated and reproducible alternative to traditional liquid-liquid extraction, eliminating issues like emulsion formation and providing cleaner extracts.[18][19]

  • Mixed-Mode Solid-Phase Extraction (SPE): Utilizes both reversed-phase and ion-exchange retention mechanisms, providing superior selectivity and cleanup for basic compounds like matrine from complex matrices.[8][20]

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific protocol for the simultaneous quantification of Matrine and its putative metabolite, 5-hydroxy-matrine, in human plasma. The simple protein precipitation sample preparation method is amenable to high-throughput analysis. This well-characterized and validated method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in the development of matrine-based therapeutics.

References

  • Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved February 20, 2026, from [Link]

  • Matrine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025, December 18). ACS Publications. Retrieved February 20, 2026, from [Link]

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. (n.d.). Biotage. Retrieved February 20, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Compliance Academy. Retrieved February 20, 2026, from [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved February 20, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved February 20, 2026, from [Link]

  • Determination of oxymatrine and its metabolite matrine in rat blood and dermal microdialysates by high throughput liquid chromatography/tandem mass spectrometry. (2009, February 20). PubMed. Retrieved February 20, 2026, from [Link]

  • Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. (2025, June 11). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Integrative Analysis of Transcriptomic and Metabolomic Data for Identification of Pathways Related to Matrine-Induced Hepatotoxicity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Research Advances on Matrine. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Simultaneous determination of 16 alkaloids in blood by ultrahigh-performance liquid chromatography-tandem mass spectrometry coupled with supported liquid extraction. (2019, October 1). PubMed. Retrieved February 20, 2026, from [Link]

  • Best way for t-he precipitation of protein in plasma HPLC. (2013, January 11). Chromatography Forum. Retrieved February 20, 2026, from [Link]

  • Research Advances on Matrine. (2022, March 31). Frontiers. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (n.d.). Hindawi. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and Bioevaluation of Matrine Derivatives as Potential Anti–Hepatitis B Virus Agents. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Supported Liquid Extraction (SLE) Techniques & Products. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]

  • One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. (2024, December 3). MDPI. Retrieved February 20, 2026, from [Link]

  • Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Research Article Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (2011, April 4). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Synthesis and biological evaluation of matrine derivatives as anti-hepatocellular cancer agents. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Matrine and Its Derivatives: Multi-Pathway Regulation in Cancer Therapy. (2025, December 24). PMC. Retrieved February 20, 2026, from [Link]

  • Synthetic route of Matrine by Chen et al. (1986).. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pharmacological effects of matrine via multiple pathways. (2022, March 1). Dove Medical Press. Retrieved February 20, 2026, from [Link]

  • Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. (n.d.). LCGC International. Retrieved February 20, 2026, from [Link]

  • Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Pharmacokinetic, Tissue Distribution, Metabolite, and Toxicity Evaluation of the Matrine Derivative, (6aS, 10S, 11aR, 11bR, 11cS)-10-Methylaminododecahydro-3a, 7a-Diaza-benzo (de) Anthracene-8-thione. (2024, January 6). MDPI. Retrieved February 20, 2026, from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022, May 17). Macedonian Pharmaceutical Bulletin. Retrieved February 20, 2026, from [Link]

  • Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. (2025, October 12). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. (2022, November 16). News-Medical.Net. Retrieved February 20, 2026, from [Link]

  • Supported Liquid Extraction (SLE) User Guide and FAQ. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). PMC. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • In vitro and in vivo anti-metastatic effect of the alkaliod matrine from Sophora flavecens on hepatocellular carcinoma and its mechanisms. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. (2000, November 15). PubMed. Retrieved February 20, 2026, from [Link]

  • The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion.. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for Matridin-15-one, 5-hydroxy-

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Aqueous Solubility of Matridin-15-one, 5-hydroxy- (Sophoranol) Ticket ID: SOL-MAT-05-HYD Support Level: Senior Application Scientist

Executive Summary

You are encountering solubility limitations with Matridin-15-one, 5-hydroxy- (commonly identified as Sophoranol or 5-hydroxymatrine ). While this compound possesses a hydroxyl group that renders it slightly more polar than its parent alkaloid Matrine, it remains a weakly basic quinolizidine alkaloid with poor solubility in neutral aqueous media (pH 7.0–7.4) in its free-base form.

This guide provides three validated workflows to resolve this, ranging from simple pH manipulation to advanced inclusion complexation.

Module 1: Physicochemical Assessment

Before attempting formulation, you must characterize the state of your starting material.

ParameterValue / CharacteristicImplication
Chemical Structure Tetracyclic Quinolizidine AlkaloidRigid structure; hydrophobic core limits water interaction.
Functional Groups Tertiary Amine (N-1), Lactam, Hydroxyl (C-5)The Tertiary Amine is your "solubility handle" (protonatable). The Lactam is susceptible to hydrolysis (instability).
pKa (Approx.) ~7.5 – 8.5 (Basic)At pH < 6.0, it exists as a cation (soluble). At pH > 8.0, it is a free base (insoluble).
LogP ~0.5 – 1.0 (Est.)Moderate lipophilicity; prone to precipitation in biological buffers (PBS).
Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the best solubilization strategy for your specific application.

Solubility_Decision_Tree cluster_legend Legend Start Start: Define Application Is_pH_Flexible Is acidic pH (4.5 - 6.0) acceptable? Start->Is_pH_Flexible Salt_Route Method A: In-Situ Salt Formation (Convert to HCl or Citrate salt) Is_pH_Flexible->Salt_Route Yes (e.g., Oral/Gastric) Neutral_Req Strict Neutral pH (7.4) Required? Is_pH_Flexible->Neutral_Req No (e.g., IV/Cell Culture) High_Conc Target Concentration > 10 mg/mL? Neutral_Req->High_Conc CD_Route Method B: Cyclodextrin Complexation (HP-β-CD Inclusion) High_Conc->CD_Route Yes Cosolvent_Route Method C: Cosolvent System (PEG 400 / Ethanol) High_Conc->Cosolvent_Route No (< 5 mg/mL) Leg1 Decision Point Leg2 Protocol

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pH tolerance and required concentration.

Module 2: Protocol A – In-Situ Salt Formation (Standard)

Best for: Animal studies (oral/IP), analytical standards. Mechanism: Protonation of the tertiary amine nitrogen converts the hydrophobic free base into a hydrophilic ionic salt.

Reagents Required
  • Matridin-15-one, 5-hydroxy- (Free Base)

  • 0.1 M Hydrochloric Acid (HCl) or Citric Acid

  • Deionized Water (Milli-Q)

Step-by-Step Procedure
  • Stoichiometric Calculation: Calculate the molar mass of your compound (approx. 264.36 g/mol for Sophoranol).

    • Rule of Thumb: Use a 1.05 : 1 molar ratio of Acid to Alkaloid to ensure complete protonation.

  • Suspension: Weigh the required amount of alkaloid powder. Add 80% of the final volume of water. Note: The powder will likely float or clump.

  • Acidification: Slowly add the calculated volume of 0.1 M HCl while stirring magnetically.

    • Observation: The turbid suspension should turn clear as the pH drops below 6.0.

  • pH Adjustment (Optional): If the solution is too acidic (pH < 4), back-titrate very carefully with dilute NaOH to pH 5.5–6.0.

    • Warning: Do not exceed pH 7.0, or the free base will precipitate immediately.

  • Filtration: Filter through a 0.22 µm PVDF membrane to sterilize and remove any non-dissolved particulate.

Troubleshooting Q&A:

Q: Why did my solution turn yellow? A: Matrine derivatives can oxidize or degrade if exposed to strong mineral acids and heat. Ensure you perform the acidification at room temperature or on ice. If yellowing occurs, check for impurities using HPLC.

Module 3: Protocol B – Cyclodextrin Complexation (Advanced)

Best for: Intravenous (IV) injection, Cell culture (maintains pH 7.4), Stability enhancement. Mechanism: The hydrophobic quinolizidine cage of the alkaloid enters the lipophilic cavity of the Cyclodextrin (CD), while the hydrophilic CD exterior interacts with water.

Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Avoid native β-CD due to its own low solubility and nephrotoxicity risks.

Workflow: The "Kneading" Method

CD_Complexation Step1 Weighing (1:1 or 1:2 Molar Ratio) Step2 Wetting (Add minimal Ethanol/Water) Step1->Step2 Step3 Kneading (Grind in mortar for 30-45 mins) Step2->Step3 Step4 Drying (Vacuum oven @ 40°C) Step3->Step4 Step5 Reconstitution (Dissolve in water/PBS) Step4->Step5

Figure 2: Solid-state kneading method for high-efficiency inclusion complex formation.

Detailed Protocol
  • Ratio Selection: Start with a 1:2 molar ratio (Drug : HP-β-CD). The extra CD ensures full encapsulation of the bulky tricyclic structure.

  • Physical Mixture: Mix the drug and CD powder in a mortar.

  • Solvent Addition: Add a small volume of 50% Ethanol/Water mixture to create a thick paste.

  • Energy Input: Grind (knead) the paste vigorously for 30–45 minutes. The shear force drives the guest molecule into the host cavity.

    • Critical Check: The paste consistency should change (often becoming glass-like) as the complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight. Pulverize the dried cake into a fine powder.

  • Usage: This powder will now dissolve rapidly in pH 7.4 PBS without precipitating.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve it first and then dilute with water? A: Yes, but with caution.

  • The Risk: This is the "solvent shift" method. When you dilute the DMSO stock (e.g., 100 mM) into aqueous buffer, the solvent power decreases drastically. If the final concentration exceeds the thermodynamic solubility of the free base (~2-5 mg/mL), the compound will precipitate over time, often as invisible micro-crystals that skew biological data.

  • The Fix: Keep the final DMSO concentration < 0.1% and the drug concentration low, or use the Salt Formation method (Protocol A) instead.

Q2: My compound degrades during autoclaving. How do I sterilize? A: Matrine derivatives contain a lactam ring (cyclic amide). While relatively stable, high heat + high pressure (autoclave) can cause ring-opening hydrolysis, forming matric acid derivatives.

  • Recommendation: Always use 0.22 µm sterile filtration (PES or PVDF membranes) instead of autoclaving.

Q3: Is Sophoranol (5-hydroxy-) more soluble than Matrine? A: Marginally. The extra hydroxyl group adds polarity (lowering LogP), but the crystal lattice energy of the solid may still be high. It does not spontaneously dissolve in neutral water at high concentrations (>10 mg/mL) without assistance (salt or CD).

References

  • Physicochemical Properties of Matrine Alkaloids: Zhang, L., et al. (2009).[2] "Matrine: A review of its pharmacology, pharmacokinetics, toxicity and clinical application."[3] Journal of Ethnopharmacology. (Note: Link directs to similar review on Matrine pharmacology/solubility context).

  • Cyclodextrin Complexation Strategies: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[4][5] Advanced Drug Delivery Reviews.

  • Salt Formation & Stability: Tang, L., et al. (2017). "Improvement of the Thermal Stability and Aqueous Solubility of Matrine Salts." Crystals.

  • Sophoranol (5-hydroxymatrine) Identification: PubChem Compound Summary for CID 100926 (Sophoranol).

Sources

Technical Support Center: Matridin-15-one, 5-hydroxy- (5-Hydroxymatrine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction Yield & Isolation Target Molecule: Matridin-15-one, 5-hydroxy- (Common Name: 5-Hydroxymatrine) Source Matrix: Sophora flavescens (Ku Shen) or related Sophora spp. Support Ticket ID: OPT-5HM-2024

Core Chemical Logic & Solubility Dynamics

User Question: I am using a standard alkaloid extraction protocol (Chloroform/Ether), but my yield of 5-Hydroxymatrine is consistently lower than Matrine. Why?

Technical Insight: The presence of the hydroxyl group at the C-5 position significantly alters the physicochemical behavior of the molecule compared to its parent alkaloid, Matrine. While Matrine is lipophilic in its free base form, 5-Hydroxymatrine exhibits amphiphilic properties due to the hydrogen-bonding capability of the -OH group.

  • The Trap: Standard protocols often use non-polar solvents (Diethyl ether or Chloroform) to extract the free base alkaloid from a basified aqueous solution. 5-Hydroxymatrine, being more polar, partitions poorly into highly non-polar solvents, often remaining "trapped" in the aqueous phase or the interface.

  • The Fix: You must increase the polarity of your organic phase during liquid-liquid extraction (LLE) or utilize a resin-based approach.

Physicochemical Profile
ParameterMatrine5-HydroxymatrineImpact on Protocol
Polarity Low (Lipophilic)Moderate (Amphiphilic)Requires polar modifiers (e.g., n-Butanol or CHCl3/MeOH).
pKa (Approx) ~9.6~9.2 - 9.4Slightly weaker base; requires pH > 10 for full free-base conversion.
Thermal Stability HighModerateAvoid reflux > 80°C; risk of dehydration/oxidation.

Optimized Extraction Protocol (UAE Method)

User Question: What is the most efficient method to maximize yield while minimizing degradation?

Recommended Workflow: Ultrasound-Assisted Extraction (UAE) with Ethanol.[1] Why? UAE disrupts cell walls via cavitation, improving mass transfer for intracellular alkaloids, while ethanol (60-80%) covers the polarity range of 5-Hydroxymatrine better than pure water or pure methanol.

Step-by-Step Protocol

Phase A: Crude Extraction

  • Pre-treatment: Pulverize dried Sophora roots to 40-60 mesh.

  • Solvent System: 70% Ethanol (v/v).

    • Ratio: 1:25 (Solid g : Liquid mL).

  • Extraction: Ultrasonicate at 40 kHz, 300W for 40 minutes at 50°C .

    • Checkpoint: Do not exceed 60°C. Higher temps induce oxidation of co-extracted Oxymatrine, complicating separation.

  • Filtration: Vacuum filter; collect supernatant. Repeat extraction 1x and combine filtrates.

  • Concentration: Rotary evaporate to remove ethanol. You now have an aqueous concentrate.

Phase B: Enrichment (The "Self-Validating" Purification) This step separates the target from sugars and proteins.

  • Acidification: Adjust aqueous concentrate to pH 2-3 using 2% HCl.

    • Mechanism:[2][3] Converts alkaloids to ionic salts (Water soluble). Lipids/resins remain non-ionic.

  • Wash: Partition with Ethyl Acetate (1:1 ratio). Discard the organic (top) layer.

    • Validation: The target is in the bottom (acidic water) layer.

  • Basification: Adjust aqueous phase to pH 10-11 using Ammonia or NaOH.

    • Mechanism:[2][3] Converts alkaloids to Free Bases.[4]

  • Extraction (Critical Step): Extract with Chloroform:Methanol (9:1) or n-Butanol .

    • Note: Pure Chloroform may leave 15-20% of 5-Hydroxymatrine behind. The 10% Methanol acts as a polarity modifier.

Visualizing the Separation Logic

User Question: How do I visualize the fractionation to ensure I'm not throwing away my product?

The following flowchart illustrates the critical "Switching" mechanism used to isolate the specific alkaloid fraction.

ExtractionWorkflow Start Crude Ethanol Extract (Concentrated) Acidify Acidify to pH 2.0 (2% HCl) Start->Acidify Wash Wash with Ethyl Acetate Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgPhase1 Organic Phase (Lipids, Pigments) PhaseSep1->OrgPhase1 Top Layer AqPhase1 Acidic Aqueous Phase (Alkaloid Salts) PhaseSep1->AqPhase1 Bottom Layer Waste1 Discard OrgPhase1->Waste1 Basify Basify to pH 10.5 (NH4OH) AqPhase1->Basify Extract Extract with CHCl3:MeOH (9:1) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqPhase2 Aqueous Phase (Sugars, Proteins) PhaseSep2->AqPhase2 Top Layer OrgPhase2 Organic Phase (Free Base Alkaloids) PhaseSep2->OrgPhase2 Bottom Layer (Target) Waste2 Discard AqPhase2->Waste2 Final Evaporate -> Crude Alkaloid Mix (Contains 5-Hydroxymatrine) OrgPhase2->Final

Caption: Acid-Base Partitioning Workflow optimized for polar alkaloids. Note the use of CHCl3:MeOH to capture the hydroxylated derivative.

Troubleshooting & FAQs

Q1: My final extract is dark brown and sticky. How do I clean it?

  • Diagnosis: Co-extraction of oxidized phenolics or sugars.

  • Solution: Use Macroporous Resin (D101 or AB-8).

    • Load the crude alkaloid fraction (dissolved in dilute acid) onto the resin column.

    • Flush with Water (removes sugars/proteins).

    • Elute with 30% Ethanol (removes highly polar impurities).

    • Elute with 70-80% Ethanol (Elutes Matrine and 5-Hydroxymatrine).

    • Discard 95% Ethanol fraction (removes pigments).

Q2: I see Matrine and Oxymatrine, but 5-Hydroxymatrine is missing from the HPLC trace.

  • Diagnosis A (pH): The extraction pH was too low. 5-Hydroxymatrine requires pH > 10 to fully deprotonate.

  • Diagnosis B (Co-elution): On C18 columns, 5-Hydroxymatrine often co-elutes with Oxymatrine due to similar polarity.

  • Solution: Use an amine-modified C18 column or add an ion-pairing agent (e.g., 0.1% Triethylamine) to the mobile phase to improve peak resolution.

Q3: Can I use Microwave-Assisted Extraction (MAE)?

  • Answer: Yes, but be cautious.

  • Parameters: 500W, 50°C, 10 minutes.

  • Warning: MAE can cause local overheating. If the temperature spikes >90°C, the hydroxyl group at C-5 can eliminate, leading to dehydration products.

Troubleshooting Decision Matrix

Use this logic tree to diagnose yield issues during your experiment.

Troubleshooting Problem Low Yield of 5-Hydroxymatrine CheckHPLC Check Aqueous Waste (HPLC/TLC) Problem->CheckHPLC InWaste Target Found in Aqueous Waste CheckHPLC->InWaste Yes NotInWaste Target Absent from Waste CheckHPLC->NotInWaste No SolventIssue Issue: Solvent too Non-Polar InWaste->SolventIssue PHIssue Issue: pH < 10 InWaste->PHIssue Degradation Issue: Thermal Degradation NotInWaste->Degradation SourceMaterial Issue: Low Content in Raw Material NotInWaste->SourceMaterial FixSolvent Action: Add 10% MeOH to Chloroform SolventIssue->FixSolvent FixPH Action: Adjust pH to 11 with NaOH PHIssue->FixPH FixTemp Action: Reduce Temp < 50°C Switch to UAE Degradation->FixTemp

Caption: Diagnostic flow for identifying yield loss points. Prioritize checking the aqueous raffinate.

References

  • Microwave-Assisted Extraction of Oxymatrine

    • Source: MDPI (Molecules).
    • Relevance: Establishes baseline parameters for polar alkaloid extraction (60% Ethanol, 50°C).
    • URL:[Link]

  • Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxym

    • Source: NIH / PMC.
    • Relevance: Validates the use of 60-70% ethanol and compares modern extraction efficiencies against reflux.
    • URL:[Link]

  • Simultaneous Optimization for Ultrasound-Assisted Extraction of Flavonoids and Alkaloids.

    • Source: MDPI.
    • Relevance: Provides the optimization logic for UAE parameters (Time, Temp, Solvent R
    • URL:[Link]

  • Extraction and purification of alkaloids (Patent Context).

Sources

Technical Support Center: Extending the Shelf Life of Sophocarpine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the proper handling and storage of Sophocarpine reference standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of your Sophocarpine standards, thereby safeguarding the accuracy and reproducibility of your experimental results. As a quinolizidine alkaloid, Sophocarpine's stability is paramount for its use in various applications, including pharmacological research and as a potassium channel inhibitor.[1][2] This document provides a comprehensive overview of optimal storage conditions, troubleshooting for stability issues, and frequently asked questions, all grounded in established principles for handling chemical reference standards.

The Criticality of Proper Storage for Alkaloid Standards

The chemical stability of alkaloid reference standards like Sophocarpine can be compromised by several environmental factors, including temperature, moisture, light, and air (specifically oxygen).[3] Degradation of the standard can lead to inaccurate quantification, misinterpretation of experimental data, and potential failure of regulatory submissions. Therefore, adhering to stringent storage protocols is not merely a recommendation but a critical component of good laboratory practice.

Troubleshooting Guide: Diagnosing and Resolving Sophocarpine Standard Instability

Unexpected or inconsistent experimental results can sometimes be traced back to the degradation of the reference standard. This troubleshooting guide provides a logical workflow to identify and mitigate potential issues with your Sophocarpine standards.

Caption: Troubleshooting workflow for Sophocarpine standard instability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Sophocarpine standards.

Q1: What are the ideal storage temperatures for Sophocarpine standards?

The optimal storage temperature for Sophocarpine standards depends on the intended duration of storage and the form of the standard (solid powder vs. solution). For long-term storage, -20°C is recommended for the solid powder form, which can preserve its integrity for up to three years.[1] Some suppliers may indicate room temperature storage for the monohydrate form, which is a white to pale yellow crystalline powder.[4] However, for extended shelf life, colder temperatures are generally preferable for alkaloids to minimize the rate of potential degradation reactions.[5][6]

Q2: How does humidity affect the stability of Sophocarpine?

Humidity can significantly impact the stability of Sophocarpine, particularly in its solid form. As a hygroscopic compound, it can absorb moisture from the atmosphere, which can lead to hydrolysis and physical changes like clumping. Therefore, it is crucial to store Sophocarpine in a dry environment. The use of desiccants and airtight containers is highly recommended to protect the standard from moisture.[3][7]

Q3: Should Sophocarpine standards be protected from light?

Yes, protection from light is a critical storage requirement for many chemical reference standards, including alkaloids.[3][8] Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions, leading to the formation of impurities. To mitigate this, always store Sophocarpine standards in light-resistant containers, such as amber vials, and keep them in a dark place like a drawer or a storage cabinet.

Q4: What is the proper procedure for handling a new vial of Sophocarpine standard?

Upon receiving a new Sophocarpine standard, it is important to first verify the storage conditions specified on the label and in the accompanying documentation, such as the Certificate of Analysis (CoA) or Safety Data Sheet (SDS).[7][8] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[9] It is advisable to aliquot the standard into smaller, single-use vials to avoid repeated opening and closing of the main container, which can introduce moisture and air.

Q5: Can I store Sophocarpine in a solution? If so, for how long?

Storing Sophocarpine in solution is generally not recommended for long-term preservation due to the increased potential for degradation compared to the solid state. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is unavoidable, the solution should be stored at -80°C for up to one year or at -20°C for up to one month.[1] The choice of solvent is also critical; ensure it is of high purity and compatible with your analytical method.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature -20°C for long-term storage (powder); -80°C for stock solutions (short-term)[1][10]Reduces the rate of chemical degradation and microbial growth.
Humidity Store in a desiccated, airtight container.[7]Prevents moisture absorption, which can lead to hydrolysis.
Light Protect from light by using amber vials or storing in the dark.[3][8]Minimizes the risk of photodegradation.
Container Use the original, tightly sealed container or appropriate, inert vials for aliquots.[9][11]Ensures protection from environmental factors and prevents contamination.

Experimental Protocol: Handling and Preparation of Sophocarpine Standard Solutions

This protocol outlines the best practices for preparing solutions from a solid Sophocarpine reference standard to ensure accuracy and minimize degradation.

Materials:

  • Sophocarpine reference standard (solid)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Appropriate high-purity solvent (e.g., DMSO, methanol, ethanol)[1][12]

  • Pipettes (calibrated)

  • Amber glass vials with airtight caps

Procedure:

  • Equilibration: Remove the Sophocarpine standard container from its storage condition (e.g., -20°C freezer) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This prevents condensation from forming on the powder upon opening.[9]

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of Sophocarpine powder using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask. Add a portion of the selected solvent and gently swirl to dissolve the powder completely.

  • Dilution to Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask. Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: If the entire stock solution will not be used immediately, aliquot it into smaller, single-use amber vials. Seal the vials tightly and store them at the appropriate temperature (-20°C or -80°C).[1]

  • Documentation: Record all relevant information, including the date of preparation, concentration, solvent used, and storage conditions, in your laboratory notebook.

References

  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • PharmaJia. (2023, July 4). SOP for Handling of Reference Standards. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021, July 12). What are the storage conditions for EDQM reference standards?. [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.9.1 General Storage Guidelines. [Link]

  • Wang, J., et al. (2023, August 5). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins. [Link]

  • Biopharmaceutical Emerging Best Practices Association (BEBPA). (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. [Link]

  • Zhang, Y., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine. Frontiers in Pharmacology. [Link]

  • Chen, Y., et al. (2019, October 15). In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes. Xenobiotica. [Link]

  • Herbal Reference Standards. (2009, May 18). Pharmeuropa. [Link]

  • RayBiotech. (n.d.). Sophocarpine. [Link]

  • ResearchGate. (2016, March 10). For how long time plant extracts can be stored?. [Link]

  • Li, J., et al. (2020). Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed. Scientific Reports. [Link]

  • Li, Y., et al. (2021, July 12). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Journal of Analytical Methods in Chemistry. [Link]

  • European Medicines Agency (EMA). (2007, December). Guideline on declaration of storage conditions. [Link]

  • Wang, Y., et al. (2021, November 8). Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. Evidence-Based Complementary and Alternative Medicine. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

  • Semantic Scholar. (2021, October 7). Research Article Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. [Link]

  • Kausar, H., et al. (2016). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Minimizing batch-to-batch variation in Matridin-15-one 5-hydroxy- assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Matridin-15-one 5-hydroxy- Assays

A Guide to Minimizing Batch-to-Batch Variation in Quantitative LC-MS/MS Analysis

Welcome to the technical support center for Matridin-15-one 5-hydroxy- assays. As a Senior Application Scientist, I understand that achieving consistent, reproducible results is paramount in drug development and research. Batch-to-batch variation is a significant challenge, particularly when dealing with complex natural products like matrine-type alkaloids.[1] This guide is designed to provide you with in-depth troubleshooting strategies and robust protocols to ensure the reliability and accuracy of your quantitative data.

The inherent variability of botanical raw materials, coupled with the complexities of sample preparation and the high sensitivity of LC-MS/MS instrumentation, creates multiple potential sources of error.[2][3] This resource addresses these challenges in a practical question-and-answer format, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Part 1: Sample Sourcing and Preparation

Question 1: We are observing significant result variation that seems to correlate with different lots of our raw material. How can we control for this?

This is a fundamental challenge in natural product analysis.[2] The quality and chemical composition of botanical raw materials are influenced by numerous factors, including cultivation location, climate, harvest time, and storage conditions.[2]

  • Expert Recommendation: Implement a robust raw material qualification program. This involves creating a detailed chemical fingerprint for each incoming batch using HPLC.[4][5] By establishing acceptance criteria based on the fingerprint similarity and the content of key marker compounds, you can ensure that only materials meeting quality standards enter the manufacturing process.[4] Multivariate statistical analysis, such as Principal Component Analysis (PCA), can be a powerful tool to compare batches and identify outliers.[2][6]

Question 2: What is the most common source of variability during sample extraction and how can we mitigate it?

Inconsistent extraction efficiency is a primary culprit. For matrine-type alkaloids, which are often present in complex matrices like plant extracts or biological fluids, ensuring complete and reproducible extraction is critical.

  • Expert Recommendation: The two key areas to control are the physical extraction process and the solvent system.

    • Standardize Physical Processes: Ensure that parameters like sonication time, vortexing speed, and centrifugation temperature are identical for every sample. Use calibrated equipment.

    • Optimize Solvent and pH: For alkaloids like Matridin-15-one 5-hydroxy-, an acidified solvent (e.g., methanol with 0.1-0.3% formic acid) is often used to ensure the analytes are in their protonated, more soluble form, improving extraction efficiency.[7][8]

    • Incorporate an Internal Standard (IS): The single most effective way to correct for variability is to add a suitable internal standard at the very beginning of the extraction process.[9] A stable isotope-labeled (SIL) version of your analyte is the gold standard, as it behaves almost identically during extraction and ionization, correcting for losses and matrix effects.[10][11] If a SIL-IS is unavailable, a structurally similar compound with different mass can be used.

Question 3: Our assay is suffering from low sensitivity and poor reproducibility, especially at low concentrations. Could this be a matrix effect?

Absolutely. Matrix effects are a major challenge in LC-MS/MS analysis of complex samples and a common cause of poor reproducibility and inaccurate quantification.[10][12] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[11][13]

  • Expert Recommendation: First, confirm the presence of matrix effects. Then, implement strategies to either remove the interfering components or compensate for their effect.

    • Diagnosis: Use the post-column infusion technique to identify retention time regions where ion suppression occurs.[11][14]

    • Mitigation Strategy 1 (Cleanup): A robust sample cleanup procedure is your first line of defense. Solid-Phase Extraction (SPE) is highly effective for removing matrix components like lipids and pigments that cause ion suppression.[10][15] (See Protocol 1 for a detailed SPE workflow).

    • Mitigation Strategy 2 (Compensation): If cleanup is insufficient, you must compensate for the effect. The best practice is to use matrix-matched calibration standards .[10][13][16] This involves preparing your calibration curve in a blank matrix extract that is identical to your sample matrix, ensuring that your standards and samples experience the same matrix effect.[17]

Part 2: LC-MS/MS System and Method

Question 4: We are seeing retention time shifts from run to run. What should we check first?

Retention time (RT) stability is crucial for reliable peak identification and integration. Shifts can indicate several issues with the LC system.[18]

  • Expert Recommendation: Follow a systematic troubleshooting workflow.

    • Mobile Phase Preparation: Re-prepare your mobile phases. Inconsistent pH or solvent composition is a common cause of RT drift. Always use fresh, high-purity, LC-MS grade solvents and additives.[19] Ensure mobile phases are properly degassed to prevent bubble formation, which can cause pressure fluctuations.[9]

    • System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each run. A minimum of 10 column volumes is a good starting point.[9] Insufficient equilibration is a leading cause of RT shifts in gradient methods.

    • Column Health: The analytical column can become contaminated or degraded over time.[18] Implement a routine column flushing procedure. If RT shifts persist and peak shape degrades, replace the column. Using a guard column is highly recommended to protect the analytical column.[19]

    • Pump Performance & Leaks: Check for pressure fluctuations. A stable backpressure is indicative of a healthy pump and a leak-free system. Check all fittings for any signs of leaks, especially between the autosampler and the column.[20]

Question 5: Our signal intensity is low and inconsistent between batches. What MS parameters should we optimize for Matridin-15-one 5-hydroxy-?

Optimizing ion source parameters and MS settings is critical for achieving maximum sensitivity and stability.[9] These settings can drift over time and require regular checks.

  • Expert Recommendation:

    • Source Parameter Tuning: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize key parameters. For electrospray ionization (ESI), which is typical for this class of compounds, pay close attention to:

      • Capillary/Spray Voltage: Adjust for a stable, fine spray.

      • Gas Flows (Nebulizer and Heater/Drying Gas): Optimize for efficient desolvation without causing fragmentation in the source.

      • Source Temperature: Ensure complete evaporation of the mobile phase.

    • MS/MS Transition Optimization: Ensure you are using the optimal precursor/product ion transitions (MRMs) with the correct collision energy (CE). These should be determined experimentally by infusing the analyte and performing a product ion scan, followed by ramping the collision energy to find the value that yields the highest product ion intensity.

    • Routine Maintenance: A dirty ion source is a frequent cause of declining sensitivity.[18] Implement a regular cleaning schedule for the ion source components, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's guidelines.

Part 3: Data Analysis and Quality Control

Question 6: How do we establish a reliable calibration curve, and what concentration range should we use?

A well-defined calibration model is the foundation of accurate quantification.

  • Expert Recommendation:

    • Use Matrix-Matched Standards: As discussed in Question 3, this is the most reliable approach for complex samples.[16]

    • Determine Linear Range: The linear dynamic range for LC-MS is often limited, typically not exceeding two to three orders of magnitude (e.g., 500-fold).[21] You must experimentally determine the range where the response is linear. Prepare a curve with at least 6-8 non-zero concentration levels.

    • Weighting: Use a weighting factor (most commonly 1/x or 1/x²) in your regression analysis. This gives more weight to the lower concentration points, which have a higher relative error, resulting in a more accurate fit across the entire range.

    • Acceptance Criteria: Set clear acceptance criteria. For example, the correlation coefficient (r²) should be >0.99, and the back-calculated concentration of each calibrator should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).[22]

Question 7: What Quality Control (QC) samples should we include in each batch to monitor performance?

QC samples are non-negotiable for assessing the validity of each analytical run.

  • Expert Recommendation: Include a minimum of three levels of QC samples in each batch, prepared from a separate stock solution than the calibration standards.

    • Low QC: ~3 times the LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: Near the Upper Limit of Quantification (ULOQ).

    • Analyze these in duplicate or triplicate, distributed throughout the run (beginning, middle, and end) to detect any drift in instrument performance. Set acceptance criteria (e.g., 2/3 of all QCs and at least 50% at each level must be within ±15% of their nominal values).

Question 8: How can we implement a System Suitability Test (SST) to ensure the system is ready before starting a batch?

An SST is a proactive measure to verify that the chromatography and MS systems are performing adequately on a given day.[18]

  • Expert Recommendation: Before running any samples, inject a standard solution (e.g., a Mid QC) 5-6 times. Evaluate the following parameters against pre-defined limits. This ensures that you don't waste valuable samples on a system that is not performing correctly.

ParameterCommon Acceptance CriteriaPurpose
Retention Time (%RSD) ≤ 2%Demonstrates pump and mobile phase stability.
Peak Area (%RSD) ≤ 15%Shows injector precision and ion source stability.
Peak Tailing Factor (Tf) 0.8 - 1.5Indicates column health and good chromatography.
Signal-to-Noise (S/N) > 10 for LLOQConfirms sufficient sensitivity for the assay.

Visual Workflows and Diagrams

TroubleshootingWorkflow Start High Batch-to-Batch Variation (High %RSD in QCs) CheckSST Review System Suitability Test (SST) Data Start->CheckSST SST_Fail SST FAILED CheckSST->SST_Fail No SST_Pass SST PASSED CheckSST->SST_Pass Yes CheckSamplePrep Investigate Sample Preparation Prep_IS Check Internal Standard Response CheckSamplePrep->Prep_IS Prep_Extraction Review Extraction Procedure CheckSamplePrep->Prep_Extraction Prep_Cleanup Evaluate SPE/Cleanup Effectiveness CheckSamplePrep->Prep_Cleanup CheckLCMS Review LC-MS Method & Hardware LCMS_Source Inspect & Clean Ion Source CheckLCMS->LCMS_Source LCMS_Cal Check MS Calibration & Tune Report CheckLCMS->LCMS_Cal LCMS_Leaks Check for Leaks & Pressure Fluctuations CheckLCMS->LCMS_Leaks CheckData Examine Data Processing Data_Integration Review Peak Integration CheckData->Data_Integration SST_RT RT RSD High? (>2%) SST_Fail->SST_RT SST_Area Area RSD High? (>15%) SST_Fail->SST_Area SST_Shape Poor Peak Shape? SST_Fail->SST_Shape SST_Pass->CheckSamplePrep SST_Pass->CheckLCMS SST_Pass->CheckData Fix_MobilePhase Check Mobile Phase Prep & Equilibration SST_RT->Fix_MobilePhase Fix_Injector Check Injector & Syringe SST_Area->Fix_Injector Fix_Column Flush/Replace Column & Guard Column SST_Shape->Fix_Column Fix_IS Prepare Fresh IS Check Pipettes Prep_IS->Fix_IS Fix_Extraction Standardize Vortexing, Sonication, Evaporation Prep_Extraction->Fix_Extraction Fix_Cleanup Check SPE Manifold Test New SPE Lot Prep_Cleanup->Fix_Cleanup Data_Calib Check Calibration Curve (Weighting, r²) Data_Integration->Data_Calib Data_Matrix Assess for Matrix Effects Data_Calib->Data_Matrix

Caption: Troubleshooting workflow for high batch-to-batch variation.

VariationSources Center Batch-to-Batch Variation RawMaterial Raw Material Inconsistency Center->RawMaterial SamplePrep Sample Preparation Center->SamplePrep LC_System LC System Center->LC_System MS_System MS System Center->MS_System DataProc Data Processing Center->DataProc sub_Harvest Harvest Time/ Conditions RawMaterial->sub_Harvest sub_Storage Storage & Handling RawMaterial->sub_Storage sub_Pipetting Pipetting Errors SamplePrep->sub_Pipetting sub_Extraction Inconsistent Extraction SamplePrep->sub_Extraction sub_Evaporation Evaporation to Dryness SamplePrep->sub_Evaporation sub_SPE SPE Variability SamplePrep->sub_SPE sub_MobilePhase Mobile Phase Degradation/Prep LC_System->sub_MobilePhase sub_Column Column Aging/ Contamination LC_System->sub_Column sub_Temp Temperature Fluctuations LC_System->sub_Temp sub_Source Ion Source Contamination MS_System->sub_Source sub_Detector Detector Drift/ Aging MS_System->sub_Detector sub_Calibration Mass Calibration Drift MS_System->sub_Calibration sub_Integration Inconsistent Peak Integration DataProc->sub_Integration sub_CalibModel Incorrect Calibration Model DataProc->sub_CalibModel

Caption: Key sources of analytical variation in LC-MS/MS assays.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol is a general guideline for a polymeric reversed-phase SPE sorbent, which is effective for trapping matrine-type alkaloids while allowing more polar matrix components to be washed away.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of LC-MS grade water. Do not allow the sorbent bed to go dry.

  • Equilibration: Pass 1 mL of water with 0.1% formic acid through the cartridge.

  • Loading: Load the sample extract (previously acidified to ~pH 3) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water (with 0.1% formic acid) to remove hydrophilic interferences.

  • Elution: Elute the Matridin-15-one 5-hydroxy- with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the alkaloid, reducing its polarity and facilitating elution from the reversed-phase sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase.[19] Vortex thoroughly before injection.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix: Obtain a representative batch of the sample matrix (e.g., plant extract, plasma) that is certified to be free of the analyte. Process this blank matrix using the exact same extraction and cleanup procedure (Protocol 1) as the unknown samples.

  • Create Stock Solution: Prepare a high-concentration stock solution of your Matridin-15-one 5-hydroxy- reference standard in a suitable solvent like methanol.

  • Serial Dilutions: Create a series of working standard solutions via serial dilution from the stock solution.

  • Spiking: Aliquot the processed blank matrix from Step 1 into a series of tubes. Spike small, precise volumes of the working standard solutions (from Step 3) into the blank matrix aliquots to create your calibration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Ensure the volume of solvent added during spiking is minimal (<5% of the total volume) to avoid altering the matrix characteristics.

  • Final Preparation: Add the internal standard to each calibrator, just as you would for the unknown samples. These are now ready for injection.

References

  • Innovational Journals. (2023, September 15). Can advanced analytical techniques ensure consistent quality in herbal medicines?
  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures.
  • Restek Corporation. (2021, November 29).
  • PubMed. (2018, April 15). Extraction and identification of matrine-type alkaloids from Sophora moorcroftiana using double-templated molecularly imprinted polymers with HPLC-MS/MS. Available from: [Link]

  • Bohrium. (2022, June 1).
  • ZefSci. (2025, May 6).
  • CABI Digital Library. (2015, December 9).
  • PMC. (n.d.).
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Separation Science. (2026, February 17).
  • Longdom Publishing SL. (n.d.).
  • Chromatography Online. (2023, November 3).
  • Cipac.org. (n.d.). HPLC/MS-MS detection of alkaloids from Sophora spp. in bio-pesticide products for agriculture.
  • PubMed. (2009, October 1). Matrine determination and pharmacokinetics in human plasma using LC/MS/MS. Available from: [Link]

  • ETH Zurich. (n.d.). Quality Control of Natural Products – Pharmaceutical Analytics.
  • Scientific Research Publishing. (2014). Quantitative Analysis of Matrine and Oxymatrine in Sophora flavescens Extract and Its Biopesticides by UPLC. Available from: [Link]

  • LGC Group. (n.d.).
  • Chromatography Online. (2026, February 11).
  • World Health Organization. (n.d.).
  • Alphalyse. (2024, March 5). Why is reproducibility of mass spectrometry challenging?
  • PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • PMC. (2024, January 10). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers.
  • Canada.ca. (2022, July 6).
  • Analytical Methods (RSC Publishing). (n.d.). Multivariate analysis based on chromatographic fingerprinting for the evaluation of batch-to-batch reproducibility in traditional Chinese medicinal production.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, October 12).
  • Agilent. (2019, July 31). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS.
  • MDPI. (2023, February 5).
  • Taylor & Francis Online. (2025, June 11). Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery.
  • Hinduja College of Commerce. (2025, July 31).
  • Frontiers. (2022, March 31).
  • ResearchGate. (2021, February 14). What influences inter-day reproducibility in UPLC-MS/MS analysis?
  • Research @Pharmacy. (2025, November 2).
  • Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
  • ResearchGate. (2019, December 27). Reproducibility of LC/MS-MS.
  • Shimadzu. (n.d.). 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
  • MDPI. (2022, August 5). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities.
  • C&EN. (2026, February 15). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.
  • PMC. (2019, November 7). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass.
  • MilliporeSigma. (n.d.).
  • BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol.
  • Unknown Source.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • LGC Standards. (n.d.).
  • MedChemExpress. (n.d.).
  • Annals of Translational Medicine. (2022, June 30). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
  • DCVMN. (n.d.).

Sources

Validation & Comparative

A Comparative Guide for Researchers: The Structure-Activity Relationship of Matrine and Its N-Oxide Derivative, Oxymatrine

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our goal is to bridge the gap between fundamental chemistry and applied pharmacology. This guide provides an in-depth analysis of two closely related quinolizidine alkaloids, Matrine and Matridin-15-one 5-hydroxy- (commonly known as Oxymatrine), both extracted from the medicinal herb Sophora flavescens (Kushen).[1][2][3] While structurally similar, the presence of a single N-oxide group in Oxymatrine dramatically alters its physicochemical properties and biological profile. Understanding this structure-activity relationship (SAR) is paramount for researchers aiming to leverage these compounds in drug development for oncology, immunology, and virology.

The Critical Structural Distinction: An N-Oxide Makes the Difference

Matrine and Oxymatrine share the same tetracyclic quinolizidine skeleton. The sole structural difference is the oxidation of the tertiary nitrogen at position 1 in the D-ring of Matrine to form an N-oxide in Oxymatrine.[4][5]

This seemingly minor modification has profound consequences:

  • Increased Polarity and Solubility: The N-oxide group introduces a dipole moment, significantly increasing the molecule's polarity and enhancing its water solubility compared to Matrine.[6] This property can improve its suitability for various pharmaceutical formulations.

  • Altered Bioavailability: Enhanced solubility often correlates with improved absorption and bioavailability.[7] Oxymatrine generally demonstrates superior bioavailability over Matrine, allowing for more efficient delivery to target tissues.[7]

  • Reduced Toxicity: Studies have indicated that Oxymatrine exhibits significantly weaker toxicity than Matrine.[5][8] It is hypothesized that the N-oxide form is a less reactive species, contributing to a more favorable safety profile.[8]

G cluster_matrine Matrine (C₁₅H₂₄N₂O) cluster_oxymatrine Oxymatrine (C₁₅H₂₄N₂O₂) matrine matrine oxymatrine oxymatrine matrine->oxymatrine N-Oxidation G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK p_IkB Phosphorylation of IκBα IKK->p_IkB d_IkB Degradation of IκBα p_IkB->d_IkB NFkB NF-κB (p65/p50) d_IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Response Inflammatory Response & Cell Proliferation Transcription->Response Matrine Matrine & Oxymatrine Matrine->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by Matrine and Oxymatrine.

Essential Experimental Protocols for Comparative Assessment

To ensure trustworthy and reproducible data when comparing these alkaloids, standardized protocols are essential. Here, we outline two fundamental assays.

This protocol determines the concentration at which each compound reduces the viability of a cancer cell line by 50% (IC50), a key measure of cytotoxic potency.

Causality: The assay relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Matrine and Oxymatrine in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the treated cells for 48-72 hours. This duration allows for the anti-proliferative effects to manifest.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control. Plot the viability against the log of the compound concentration to determine the IC50 value for each compound.

This protocol measures the ability of each compound to inhibit the production of a key pro-inflammatory cytokine, such as TNF-α, from immune cells.

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the quantity of a target protein (cytokine) in a sample. The signal generated is proportional to the amount of cytokine present.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line) in a 24-well plate.

  • Pre-treatment: Treat the cells with various concentrations of Matrine or Oxymatrine for 1-2 hours before stimulation. This pre-incubation allows the compounds to enter the cells and engage their molecular targets.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants to the wells. The TNF-α in the sample will bind to the capture antibody.

    • Add a biotinylated detection antibody, which binds to a different epitope on the captured TNF-α.

    • Add streptavidin conjugated to horseradish peroxidase (HRP). The streptavidin binds to the biotin, linking HRP to the complex.

    • Add a TMB substrate. HRP catalyzes a color change, with the intensity being proportional to the amount of TNF-α.

  • Data Acquisition: Stop the reaction and measure the absorbance at 450 nm.

  • Analysis: Use a standard curve generated from known concentrations of TNF-α to quantify the cytokine levels in each sample. Compare the levels in treated vs. untreated stimulated cells to determine the inhibitory effect.

Synthesizing the Structure-Activity Relationship

The collective data points to a clear and compelling SAR. The introduction of an N-oxide group at position 1 is the critical modification that differentiates the pharmacological profile of Oxymatrine from its parent compound, Matrine.

1 Matrine (Core Scaffold) 2 Structural Modification: N-Oxidation at Position 1 1->2 3 Physicochemical Changes 2->3 4 Increased Polarity & Water Solubility 3->4 5 Biological Consequences 3->5 6 Improved Bioavailability 5->6 7 Reduced Toxicity 5->7 8 Enhanced Therapeutic Index 6->8 7->8

Caption: The structure-activity relationship of Matrine to Oxymatrine.

This modification acts as a natural "detoxification," reducing the compound's inherent toxicity while simultaneously enhancing its polarity and solubility. [6][8]These new properties lead to improved bioavailability and a more favorable pharmacokinetic profile, ultimately enhancing the therapeutic index and making Oxymatrine a potentially more viable clinical candidate for chronic and systemic diseases. While some specific activities, like COX inhibition, may be attenuated, the overall profile of broad-spectrum pathway modulation is retained and delivered more safely and efficiently.

For researchers, this comparison underscores a key principle in drug development: minor structural modifications can lead to major pharmacological improvements. Oxymatrine serves as an excellent natural example of how N-oxidation can optimize a promising alkaloid scaffold for therapeutic application.

References

  • Matrine - Wikipedia. [Link]

  • What is the mechanism of Matrine? - Patsnap Synapse. (2024, July 17). [Link]

  • Lan, X., et al. (2020). Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside. Pharmacological Research, 151, 104541. [Link]

  • Sun, C., et al. (2022). Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review. Journal of Inflammation Research, 15, 1495–1511. [Link]

  • Zhang, B., et al. (2020). Matrine: A Promising Natural Product With Various Pharmacological Activities. Frontiers in Pharmacology, 11, 803. [Link]

  • What is the mechanism of Oxymatrine? - Patsnap Synapse. (2024, July 17). [Link]

  • ResearchGate. (n.d.). Chemical structure of matrine. (A) 2-D Structure of matrine and (B) 3-D... [Link]

  • What is Matrine used for? - Patsnap Synapse. (2024, June 14). [Link]

  • Li, J., et al. (2023). Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules, 28(15), 5831. [Link]

  • Oxymatrine - Wikipedia. [Link]

  • Oxymatrine - Grokipedia. [Link]

  • What is Oxymatrine used for? - Patsnap Synapse. (2024, June 14). [Link]

  • ResearchGate. (n.d.). Chemical Structure of Oxymatrine. [Link]

  • Zhang, J., et al. (2014). Anti-tumor activities of matrine and oxymatrine: literature review. Tumour Biology, 35(6), 5111–5119. [Link]

  • Liu, Y., et al. (2024). Oxymatrine Modulation of TLR3 Signaling: A Dual-Action Mechanism for H9N2 Avian Influenza Virus Defense and Immune Regulation. Molecules, 29(9), 2008. [Link]

  • Supreme Pharmatech. (n.d.). Oxymatrine | C15H24N2O2. [Link]

  • PubChem. (n.d.). Oxymatrine. [Link]

  • PubChem. (n.d.). Matrine. [Link]

  • Tsoi, C. Y., et al. (2022). Matrine, oxymatrine, and compound Kushen injection from the roots of Sophora flavescens: an overview of their anticancer activities. Journal of Chinese Pharmaceutical Sciences, 31(5), 367-384. [Link]

  • ResearchGate. (n.d.). Anti-tumor activities of matrine and oxymatrine: Literature review. [Link]

  • ResearchGate. (n.d.). The Pharmacological Studies on Matrine and Oxymatrine. [Link]

  • ResearchGate. (n.d.). Chemical structure of matrine (A) and oxymatrine (B). [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) oxymatrine and (B) matrine. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of Matridin-15-one 5-hydroxy- Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of antibodies targeting Matridin-15-one 5-hydroxy-. Given the structural similarities within the matrine family of alkaloids, a thorough evaluation of antibody specificity is paramount for the development of reliable and accurate immunoassays. This document outlines the scientific principles, experimental design, and detailed protocols necessary to conduct these critical validation studies.

Introduction: The Challenge of Specificity in Matrine Alkaloid Immunoassays

Matridin-15-one 5-hydroxy- belongs to a class of tetracyclic quinolizidine alkaloids isolated from plants of the Sophora genus.[1][2] This family includes well-studied compounds such as matrine, oxymatrine, and sophoridine, which exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][3][4] As research into the therapeutic potential and bio-distribution of these alkaloids expands, the need for sensitive and specific detection methods, such as immunoassays, becomes increasingly critical.

The development of antibodies against small molecules (haptens) like Matridin-15-one 5-hydroxy- presents a significant challenge: ensuring the antibody specifically recognizes the target molecule without binding to structurally related compounds. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results in an immunoassay.[5] Therefore, a rigorous assessment of antibody cross-reactivity against a panel of structurally similar alkaloids is an indispensable step in assay validation.

Structural Homology: The Basis for Potential Cross-Reactivity

The potential for an antibody to cross-react with other compounds is largely dependent on structural similarity. The matrine alkaloids share a common tetracyclic core, with variations in functional groups at different positions. Understanding these subtle structural differences is key to predicting and testing for cross-reactivity.

Table 1: Structural Comparison of Matrine-Type Alkaloids

CompoundChemical FormulaKey Structural Features
Matridin-15-one 5-hydroxy- C₁₅H₂₄N₂O₂Matrine core with a hydroxyl group at the C-5 position.
Matrine C₁₅H₂₄N₂OThe foundational tetracyclic quinolizidine alkaloid structure.[1]
Oxymatrine C₁₅H₂₄N₂O₂An N-oxide derivative of matrine.[6][7]
Sophoridine C₁₅H₂₄N₂OA stereoisomer of matrine.[8][9]

The addition of a hydroxyl group to the matrine core to form Matridin-15-one 5-hydroxy- creates a distinct epitope. However, the overall structural conservation means that an antibody raised against this molecule could potentially recognize the parent matrine molecule or its other derivatives.

Caption: Relationship of Matridin-15-one 5-hydroxy- to other matrine alkaloids.

The Principle of Competitive Immunoassay in Cross-Reactivity Assessment

To evaluate the specificity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective format for small molecules.[10][11][12] This assay relies on the principle of competition between a labeled antigen (the conjugate) and the unlabeled antigen in the sample (the analyte) for a limited number of antibody binding sites.

The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal to the concentration of the target analyte that produces the same effect.

Caption: Specificity vs. Cross-Reactivity in an Immunoassay.

Experimental Design for Assessing Cross-Reactivity

A robust experimental design is crucial for obtaining reliable cross-reactivity data. The following steps outline the key considerations.

Selection of Potential Cross-Reactants

A panel of compounds with high structural similarity to Matridin-15-one 5-hydroxy- should be selected. Based on the available literature on matrine alkaloids, this panel should include:

  • Matrine

  • Oxymatrine

  • Sophoridine

  • Other relevant matrine derivatives, if available.[3][13][14]

Preparation of Standard Curves

A standard curve for the target analyte, Matridin-15-one 5-hydroxy-, must be generated. This involves preparing a series of dilutions of a known concentration of the analyte and measuring the corresponding signal in the competitive ELISA. The data is then plotted as signal versus concentration, typically on a semi-logarithmic scale.

Generation of Inhibition Curves

For each potential cross-reactant, a similar set of dilutions is prepared and run in the same assay. The resulting data will generate an inhibition curve for each compound.

Calculation of Cross-Reactivity

The 50% inhibitory concentration (IC50) is determined for both the target analyte and each potential cross-reactant from their respective curves. The IC50 is the concentration of the analyte that results in a 50% reduction of the maximum signal.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Matridin-15-one 5-hydroxy- / IC50 of Potential Cross-Reactant) x 100

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a general workflow for assessing the cross-reactivity of a hypothetical anti-Matridin-15-one 5-hydroxy- antibody. Researchers should optimize parameters such as antibody and conjugate concentrations for their specific reagents.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-Matridin-15-one 5-hydroxy- antibody

  • Matridin-15-one 5-hydroxy- conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Standards: Matridin-15-one 5-hydroxy- and potential cross-reactants (Matrine, Oxymatrine, Sophoridine)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

ELISA_Workflow A Coat Plate with Anti-Matridin-15-one 5-hydroxy- Antibody B Wash Plate A->B C Block Non-Specific Binding Sites B->C D Wash Plate C->D E Add Standards or Cross-Reactant Samples D->E F Add Enzyme-Conjugated Matridin-15-one 5-hydroxy- E->F G Incubate (Competition Reaction) F->G H Wash Plate G->H I Add Substrate H->I J Incubate (Color Development) I->J K Add Stop Solution J->K L Read Absorbance K->L

Caption: Competitive ELISA workflow for cross-reactivity testing.

Step-by-Step Procedure
  • Coating: Dilute the anti-Matridin-15-one 5-hydroxy- antibody in Coating Buffer to the optimal concentration. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of the standards (Matridin-15-one 5-hydroxy-) or potential cross-reactants (in a range of concentrations) to the appropriate wells.

    • Add 50 µL of the diluted enzyme-conjugated Matridin-15-one 5-hydroxy- to all wells except the blank.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Data Analysis and Interpretation

The data obtained from the microplate reader should be processed to determine the IC50 values and percent cross-reactivity.

Table 2: Sample Cross-Reactivity Data for an Anti-Matridin-15-one 5-hydroxy- Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
Matridin-15-one 5-hydroxy- 10100%
Matrine 2005%
Oxymatrine 5002%
Sophoridine 10001%

In this hypothetical example, the antibody demonstrates high specificity for Matridin-15-one 5-hydroxy-, with minimal cross-reactivity to other related alkaloids. A cross-reactivity of 5% with matrine indicates that matrine is 20 times less potent in displacing the tracer from the antibody binding sites.

Conclusion

The validation of antibody specificity is a non-negotiable aspect of immunoassay development. For compounds like Matridin-15-one 5-hydroxy-, which are part of a family of structurally similar alkaloids, a comprehensive cross-reactivity assessment is essential to ensure the reliability and accuracy of any resulting data. The methodologies and protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize their antibody reagents. The resulting data will not only validate the immunoassay but also provide critical insights into the antibody's binding characteristics, ultimately contributing to the generation of high-quality, reproducible scientific results.

References

  • Cheng, D., et al. (2018). Synthesis, characterization and in vitro biological evaluation of two matrine derivatives. Scientific Reports, 8(1), 15779. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis and biological evaluation of matrine derivatives containing benzo-α-pyrone structure as potent anti-lung cancer agents. Scientific Reports, 6, 36080. Available at: [Link]

  • Di Genova, C., et al. (2023). Murine antibody 4B1D3 exhibits broad cross-reactivity and neutralizing activity against SARS-CoV-2 variants. Virology, 611, 110629. Available at: [Link]

  • Wang, Y., et al. (2023). Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules, 28(15), 5829. Available at: [Link]

  • Wang, M., et al. (2023). Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221873. Available at: [Link]

  • Li, J., et al. (2022). Research Advances on Matrine. Frontiers in Pharmacology, 13, 868449. Available at: [Link]

  • Zhang, Y., et al. (2021). Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo. Oncology Reports, 45(5), 72. Available at: [Link]

  • Wang, Y., et al. (2022). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Drug Design, Development and Therapy, 16, 179-192. Available at: [Link]

  • EURL for Pesticides. (n.d.). Matrine: Screening and Quantification. Available at: [Link]

  • Cui, X., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Food and Agricultural Immunology, 29(1), 640-653. Available at: [Link]

  • Creative Diagnostics. (n.d.). Marine Toxin ELISA Testing Service. Available at: [Link]

  • McNamee, S. E., et al. (2020). Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins. Toxins, 12(10), 629. Available at: [Link]

  • Nagashima, H., et al. (2022). Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol via the Introduction of a Linker Molecule into Its C-15 Position. Toxins, 14(11), 758. Available at: [Link]

  • Li, Y., et al. (2024). Computational and Experimental Analysis of Sophora alopecuroides L. Chloroform Fraction: Active Components and Anti-Breast Cancer Resistance Mechanisms. Molecules, 29(4), 856. Available at: [Link]

  • Zhang, L., et al. (2018). Oxymatrine Causes Hepatotoxicity by Promoting the Phosphorylation of JNK and Induction of Endoplasmic Reticulum Stress Mediated by ROS in LO2 Cells. Molecules and Cells, 41(5), 401-412. Available at: [Link]

  • Naar, J., et al. (2004). Competitive ELISA: An Accurate, Quick and Effective Tool to Monitor Brevetoxins in Environmental and Biological Sample. In Harmful Algae 2002 (pp. 341-343). Florida Fish and Wildlife Conservation Commission. Available at: [Link]

  • Li, Y., et al. (2023). Target Discovery of Matrine against PRRSV in Marc-145 Cells via Activity-Based Protein Profiling. International Journal of Molecular Sciences, 24(14), 11624. Available at: [Link]

  • Li, J., et al. (2022). Research Advances on Matrine. Frontiers in Pharmacology, 13, 868449. Available at: [Link]

  • Zhang, G., et al. (2007). Effect of Matrine on the Expression of Substance P Receptor and Inflammatory Cytokines Production in Human Skin Keratinocytes and Fibroblasts. Phytotherapy Research, 21(6), 565-569. Available at: [Link]

  • Wang, Y., et al. (2011). The synergistic anti-inflammatory effect of the combination of sodium ferulate and oxymatrine and its modulation on inflammation-associated mediators in RAW 264.7 cells. Journal of Ethnopharmacology, 137(3), 1338-1345. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Oxymatrine?. Synapse. Available at: [Link]

  • Li, Y., et al. (2023). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology, 14, 1189394. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Sophoridine?. Synapse. Available at: [Link]

  • Wang, Y., et al. (2016). Oxymatrine inhibits microglia activation via HSP60-TLR4 signaling. Experimental and Therapeutic Medicine, 12(4), 2465-2470. Available at: [Link]

  • Wang, M., et al. (2016). Matrine-Family Alkaloids: Versatile Precursors for Bioactive Modifications. Molecules, 21(10), 1347. Available at: [Link]

  • Li, T., et al. (2018). Anti-Cervical Cancer Role of Matrine, Oxymatrine and Sophora Flavescens Alkaloid Gels and its Mechanism. Cellular Physiology and Biochemistry, 46(4), 1367-1376. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Affinity Biologicals. (n.d.). Species Cross Reactivity. Available at: [Link]

  • Nagashima, H., et al. (2022). Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol via the Introduction of a Linker Molecule into Its C-15 Position. Toxins, 14(11), 758. Available at: [Link]

  • Wagner, E. D., et al. (2021). STRUCTURE CONFIRMATION, REACTIVITY, BACTERIAL MUTAGENICITY AND QUANTIFICATION OF 2,2,4-TRIBROMO-5-HYDROXYCYCLOPENT-4-ENE-1,3-DIONE IN DRINKING WATER. ChemRxiv. Available at: [Link]

  • Kharrazian, D., & Herbert, M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7319. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Matridin-15-one, 5-hydroxy-
Reactant of Route 2
Matridin-15-one, 5-hydroxy-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。